3-(9H-carbazol-3-yl)propan-1-ol

Catalog No.
S14043965
CAS No.
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(9H-carbazol-3-yl)propan-1-ol

Product Name

3-(9H-carbazol-3-yl)propan-1-ol

IUPAC Name

3-(9H-carbazol-3-yl)propan-1-ol

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c17-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)16-15/h1-2,5-8,10,16-17H,3-4,9H2

InChI Key

WDOLASWTFQEKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCCO

3-(9H-carbazol-3-yl)propan-1-ol is an organic compound classified as a carbazole derivative. It features a tricyclic structure, consisting of two benzene rings fused to a pyrrole ring, with a propan-1-ol group attached to the nitrogen atom of the carbazole. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The molecular formula of 3-(9H-carbazol-3-yl)propan-1-ol is C15H15NOC_{15}H_{15}NO, and its CAS number is 1897292-71-5 .

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups such as halides or amines using reagents like thionyl chloride or phosphorus tribromide .

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 3-(9H-carbazol-3-yl)propan-1-ol includes interactions with specific molecular targets, notably inhibition of acetylcholinesterase, an enzyme crucial for nerve signal transmission. This inhibition can affect neurotransmission and has implications for neurological research and potential therapeutic applications. The compound's mechanism of action involves forming hydrogen bonds and other interactions with target proteins, which may alter their activity and lead to significant physiological responses .

The synthesis of 3-(9H-carbazol-3-yl)propan-1-ol typically involves the reaction of carbazole with propanol derivatives. One common method includes:

  • Deprotonation: Carbazole is deprotonated using a base such as sodium hydride.
  • Addition: A propanol derivative is added to form the desired product.
  • Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation and side reactions .

This method can be adapted for industrial production, utilizing continuous flow reactors for efficiency and consistency.

3-(9H-carbazol-3-yl)propan-1-ol has several potential applications:

  • Medicinal Chemistry: Its ability to inhibit acetylcholinesterase makes it a candidate for developing drugs targeting neurological disorders.
  • Material Science: The compound's unique structure allows for exploration in organic electronics and photonics due to its electronic properties.
  • Synthesis of Other Compounds: It serves as a versatile intermediate in synthesizing various carbazole derivatives for further research and application .

Studies on the interactions of 3-(9H-carbazol-3-yl)propan-1-ol with biological targets indicate its potential role in modulating enzymatic activities. Its interaction with acetylcholinesterase exemplifies how structural modifications can influence biological outcomes, making it a valuable compound for further pharmacological studies .

Several compounds share structural similarities with 3-(9H-carbazol-3-yl)propan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
9H-CarbazoleParent compound without substituentsSimpler structure; used as starting material
3-(9H-Carbazol-9-yl)propan-1-olSimilar propanol substitution patternDifferent chemical and biological properties
3,3'-Di(9H-Carbazol-9-yl)-1,1'-biphenylTwo carbazole units linked by biphenylMore complex; suitable for organic electronics

These comparisons highlight the distinctiveness of 3-(9H-carbazol-3-yl)propan-1-ol within the broader class of carbazole derivatives, particularly regarding its potential biological activities and applications in material science .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types